molecular formula C20H29NO4S B2967627 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1797342-90-5

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2967627
CAS No.: 1797342-90-5
M. Wt: 379.52
InChI Key: ZOEYYUHKMSATCB-UHFFFAOYSA-N
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Description

The compound 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen heterocycle) modified with a cyclohexylsulfonyl group and a phenoxyethanone moiety bearing an isopropyl substituent.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-15(2)16-8-10-17(11-9-16)25-14-20(22)21-12-19(13-21)26(23,24)18-6-4-3-5-7-18/h8-11,15,18-19H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYYUHKMSATCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features an azetidine ring, a cyclohexylsulfonyl group, and a 4-isopropylphenoxy moiety. These structural components contribute to its interaction with various biological targets.

Component Description
Azetidine RingA four-membered nitrogen-containing ring known for its reactivity.
Cyclohexylsulfonyl GroupA sulfonyl group that enhances solubility and potential interactions with biological macromolecules.
4-Isopropylphenoxy MoietyA phenolic group that may influence binding affinity to receptors.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This can be achieved through the aza-Michael addition of suitable precursors.
  • Introduction of the Cyclohexylsulfonyl Group : The sulfonyl group is introduced via a sulfonation reaction.
  • Attachment of the Isopropylphenoxy Moiety : This step usually involves nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing cytokine signaling and inflammation.
  • Anticancer Properties : There is emerging evidence that azetidine derivatives can exhibit anticancer activities by modulating cell cycle progression and inducing apoptosis in cancer cells.

Case Studies

  • Inhibition of Janus Kinases (JAKs) :
    • A study demonstrated that azetidine derivatives can inhibit JAKs, leading to decreased inflammatory responses in cellular models .
  • Antitumor Activity :
    • Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting potential applications in oncology .

The proposed mechanism of action for this compound involves:

  • Binding to Specific Receptors : The azetidine and sulfonyl groups may facilitate interactions with target enzymes or receptors, modulating their activity.
  • Influencing Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell proliferation.

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Pharmaceutical Development : Targeting inflammatory diseases and cancers.
  • Research Tool : As a chemical probe in studying specific biological pathways.

Comparison with Similar Compounds

Azetidine-Based Analogs

  • 1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 1351619-44-7) Structural Differences: Replaces the cyclohexylsulfonyl group with a 4-cyclohexylpiperazine-carbonyl moiety and substitutes the 4-isopropylphenoxy group with 2-fluorophenoxy. Implications: The piperazine-carbonyl group may enhance hydrogen-bonding capacity compared to the sulfonyl group, while the fluorine atom on the phenoxy ring could alter electronic properties and metabolic stability . Molecular Weight: 403.5 g/mol (vs. ~395.5 g/mol for the target compound, estimated based on formula C₂₂H₃₁NO₄S).

Phenoxyethanone Derivatives

  • 1-(4-Butylphenyl)ethanone (ACI-INT-1307) Structural Simplicity: Lacks the azetidine and sulfonyl groups, featuring only a butyl-substituted phenyl ketone. Functional Relevance: Demonstrates the baseline hydrophobic effects of alkyl chains on phenyl rings, contrasting with the polar sulfonyl group in the target compound .
  • 1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (ACI-INT-1308) Key Features: Introduces a thioether linkage and methoxy substituents. Comparison: The thioether may confer redox sensitivity, whereas the sulfonyl group in the target compound offers stronger electron-withdrawing effects and stability against oxidation .

Hydroxyacetophenone Derivatives (Handbook of Hydroxyacetophenones)**

Compounds such as 1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone (C₁₀H₁₀O₄, MW 194.19 g/mol) highlight the role of acetylated hydroxyl groups in modulating solubility and reactivity.

  • Synthesis Contrast : Prepared via acetylation with acetic anhydride and ZnCl₂ at 145–150°C (8% yield), whereas the target compound’s synthesis likely requires more complex steps due to its azetidine and sulfonyl components .
  • Physicochemical Properties : Lower molecular weight and higher polarity compared to the target compound, which may influence bioavailability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Azetidine + Phenoxy Cyclohexylsulfonyl, 4-isopropylphenoxy ~395.5 High polarity, enzyme inhibition potential
CAS 1351619-44-7 Azetidine + Phenoxy 4-Cyclohexylpiperazine, 2-fluorophenoxy 403.5 Enhanced hydrogen bonding
1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone Phenylethanone Acetyloxy, hydroxyl 194.19 High solubility, moderate stability
ACI-INT-1308 Phenylthioethanone Methoxyphenylthio N/A Redox-sensitive, moderate polarity

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis may draw from methods used for triazole-ethanone derivatives (e.g., sodium ethoxide-mediated coupling with α-halogenated ketones) , but its azetidine ring necessitates specialized ring-forming reactions.
  • Biological Relevance: The cyclohexylsulfonyl group likely enhances binding to hydrophobic pockets in proteins, while the isopropylphenoxy moiety may improve membrane permeability compared to simpler hydroxyacetophenones .
  • Stability Considerations: Sulfonyl groups generally confer greater metabolic stability than thioethers (e.g., ACI-INT-1308) or acetylated hydroxyls, as seen in hydroxyacetophenones .

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